methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
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Overview
Description
Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The presence of the Boc group makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of an amino acid derivative. One common method is the reaction of ®-3-amino-4-hydroxybutanoic acid with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow technology allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed (deprotected) under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TFA in dichloromethane at room temperature.
Major Products Formed
Oxidation: Methyl ®-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate.
Reduction: Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanol.
Substitution: ®-3-amino-4-hydroxybutanoic acid.
Scientific Research Applications
Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of drugs and therapeutic agents.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is primarily related to its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-3-amino-4-hydroxybutanoate: Lacks the Boc protection, making it more reactive but less stable.
Methyl ®-3-((benzyloxycarbonyl)amino)-4-hydroxybutanoate: Features a different protecting group (benzyloxycarbonyl), which can be removed under different conditions.
Uniqueness
Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is unique due to the presence of the Boc group, which offers a balance between stability and reactivity. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Properties
Molecular Formula |
C10H19NO5 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 |
InChI Key |
ZZDVXWXHEXVLNH-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)CO |
Origin of Product |
United States |
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